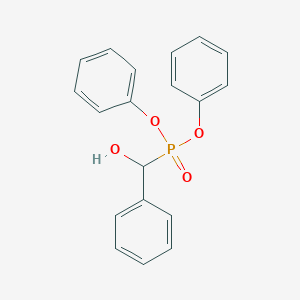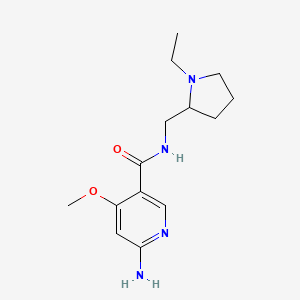
6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide is a complex organic compound with a molecular formula of C14H22N4O2 This compound is known for its unique structure, which includes an amino group, a pyrrolidine ring, and a methoxy-substituted nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Nicotinamide Moiety: The nicotinamide moiety can be introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as a nucleophile attacking a halogenated nicotinamide derivative.
Methoxylation: The methoxy group can be introduced via an O-alkylation reaction using a suitable methoxy donor, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the nicotinamide moiety, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-N-((1-methylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide
- 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-ethoxynicotinamide
- 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxypyridine-3-carboxamide
Uniqueness
6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy-substituted nicotinamide moiety, in particular, distinguishes it from other similar compounds, potentially enhancing its therapeutic properties and making it a valuable compound for further research and development.
Properties
CAS No. |
84332-04-7 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
6-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-3-18-6-4-5-10(18)8-17-14(19)11-9-16-13(15)7-12(11)20-2/h7,9-10H,3-6,8H2,1-2H3,(H2,15,16)(H,17,19) |
InChI Key |
OQQHVUURQRSFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(C=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


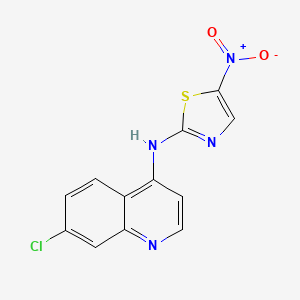
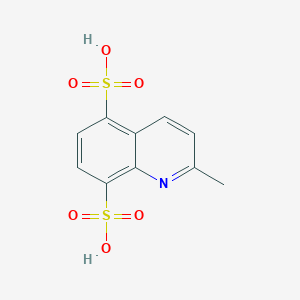
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)

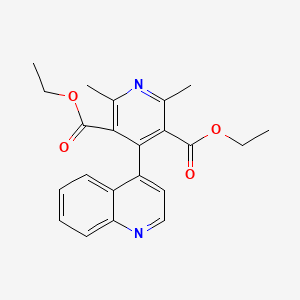
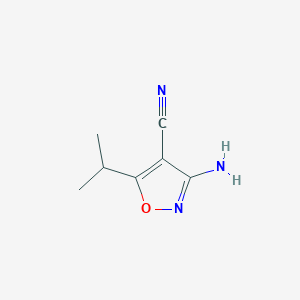
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)


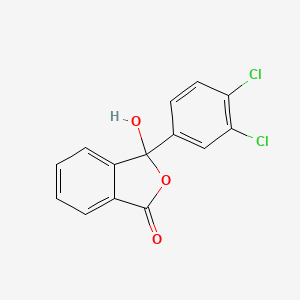
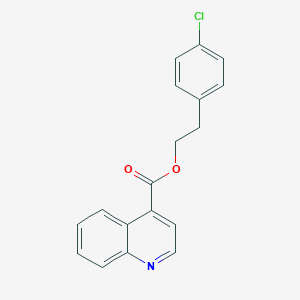
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
